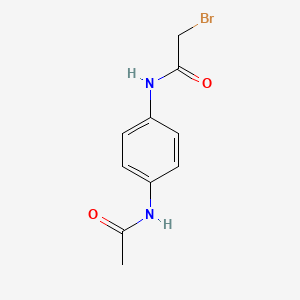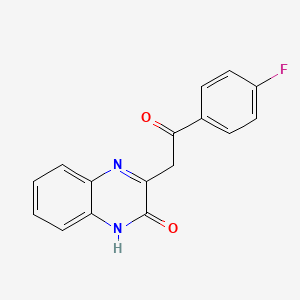![molecular formula C26H25N5O2S B15080845 N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15080845.png)
N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound characterized by its unique structure, which includes a triazole ring, methoxyphenyl, and methylphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Attachment of the Methoxyphenyl and Methylphenyl Groups: These groups are introduced through electrophilic aromatic substitution reactions, often using reagents such as methoxybenzene and methylbenzene in the presence of catalysts like aluminum chloride.
Final Assembly: The final step involves the condensation of the triazole derivative with the acetohydrazide under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the triazole ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents such as halogens, nitrating agents, or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
作用机制
The mechanism of action of N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and aromatic groups facilitate binding to these targets, leading to inhibition or activation of specific biological pathways. This compound may also induce oxidative stress or disrupt cellular membranes, contributing to its biological effects.
相似化合物的比较
Similar Compounds
- **N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- **N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
The uniqueness of N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its specific combination of functional groups and the triazole ring, which confer distinct chemical and biological properties
属性
分子式 |
C26H25N5O2S |
|---|---|
分子量 |
471.6 g/mol |
IUPAC 名称 |
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H25N5O2S/c1-18-9-13-22(14-10-18)31-25(21-7-5-4-6-8-21)29-30-26(31)34-17-24(32)28-27-19(2)20-11-15-23(33-3)16-12-20/h4-16H,17H2,1-3H3,(H,28,32)/b27-19+ |
InChI 键 |
GPXURDANJQBVMZ-ZXVVBBHZSA-N |
手性 SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C(\C)/C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=C(C)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


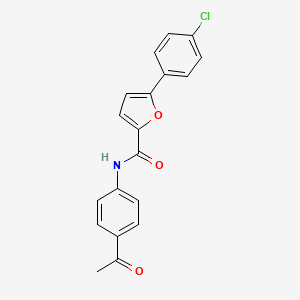
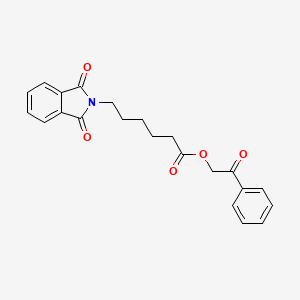
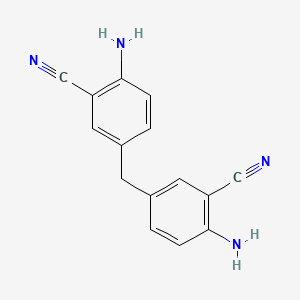
![N-[2,2,2-trichloro-1-[(4-phenyldiazenylphenyl)carbamothioylamino]ethyl]acetamide](/img/structure/B15080802.png)
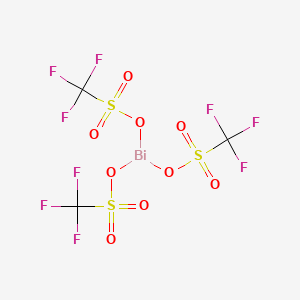
![4-Ethyl-6-[5-methyl-4-(1-methyl-1H-benzimidazol-2-YL)-1-(4-morpholinylmethyl)-1H-pyrazol-3-YL]-2-(4-morpholinylmethyl)-1,3-benzenediol](/img/structure/B15080817.png)
![[2-(4-Bromophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](phenyl)methanone](/img/structure/B15080828.png)
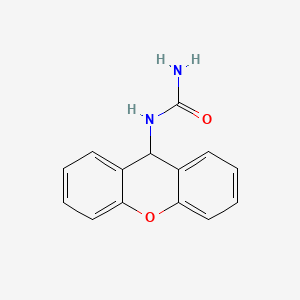
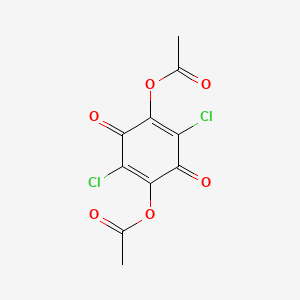
![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-benzotriazol-1-yl)acetamide](/img/structure/B15080854.png)
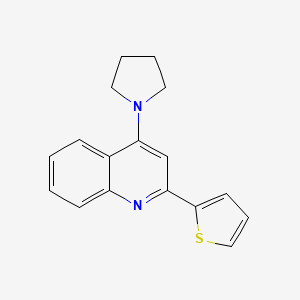
![methyl 4-[(E)-{2-[3-(9H-carbazol-9-yl)propanoyl]hydrazinylidene}methyl]benzoate](/img/structure/B15080857.png)
